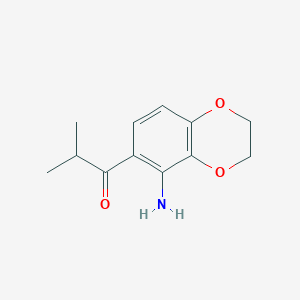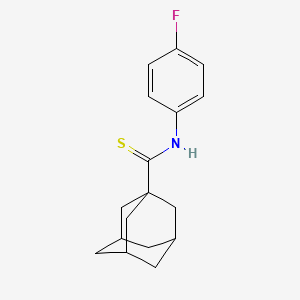![molecular formula C9H13N5OS B11073766 Ethanol, 1-(2-methyl-2H-tetrazol-5-yl)-2-[(thiophen-2-ylmethyl)amino]-](/img/structure/B11073766.png)
Ethanol, 1-(2-methyl-2H-tetrazol-5-yl)-2-[(thiophen-2-ylmethyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-2-[(2-THIENYLMETHYL)AMINO]-1-ETHANOL is a complex organic compound characterized by the presence of a tetraazole ring and a thienylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-2-[(2-THIENYLMETHYL)AMINO]-1-ETHANOL typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetraazole Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the Thienylmethyl Group: This step involves the use of thienylmethyl halides in the presence of a base to facilitate nucleophilic substitution.
Final Assembly: The final step involves coupling the tetraazole ring with the thienylmethyl group under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-2-[(2-THIENYLMETHYL)AMINO]-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thienylmethyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-2-[(2-THIENYLMETHYL)AMINO]-1-ETHANOL has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-2-[(2-THIENYLMETHYL)AMINO]-1-ETHANOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-2-AMINOETHANOL: Similar structure but lacks the thienylmethyl group.
2-(2-THIENYLMETHYLAMINO)-1-ETHANOL: Contains the thienylmethyl group but lacks the tetraazole ring.
Uniqueness
1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-2-[(2-THIENYLMETHYL)AMINO]-1-ETHANOL is unique due to the presence of both the tetraazole ring and the thienylmethyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific applications.
Eigenschaften
Molekularformel |
C9H13N5OS |
|---|---|
Molekulargewicht |
239.30 g/mol |
IUPAC-Name |
1-(2-methyltetrazol-5-yl)-2-(thiophen-2-ylmethylamino)ethanol |
InChI |
InChI=1S/C9H13N5OS/c1-14-12-9(11-13-14)8(15)6-10-5-7-3-2-4-16-7/h2-4,8,10,15H,5-6H2,1H3 |
InChI-Schlüssel |
PPALOLRZVYQMHU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=C(N=N1)C(CNCC2=CC=CS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzyl-1-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium](/img/structure/B11073695.png)
![ethyl 6-(4-fluorophenyl)-2-[(4-methoxyphenyl)carbamoyl]-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11073704.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B11073711.png)
![2-[(1-methyl-5-nitro-1H-1,2,4-triazol-3-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B11073719.png)
![5-methyl-N-[3-(morpholin-4-yl)propyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11073723.png)
![1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B11073728.png)
![Ethyl 7-amino-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11073734.png)
![1-(4-Chlorophenyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11073739.png)
![Phenol, 2-[4-amino-6-(2-pyridin-4-ylvinyl)-[1,3,5]triazin-2-yl]-](/img/structure/B11073741.png)


![1-[3-(Phenylsulfonyl)imidazolidin-1-yl]-2-(pyridin-2-ylsulfanyl)ethanone](/img/structure/B11073761.png)
![ethyl (2E)-3-[(7-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]but-2-enoate](/img/structure/B11073764.png)
